Azidoacetic acid NHS ester

描述

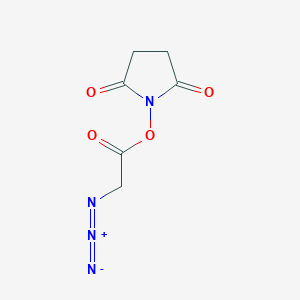

Azidoacetic acid NHS ester is a chemical compound that features an azido group and an N-hydroxysuccinimide ester. This compound is primarily used in bioconjugation and click chemistry applications due to its ability to form stable amide bonds with primary amines. The azido group allows for chemoselective ligation with alkynes or cyclooctynes, making it a versatile tool in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions

Azidoacetic acid NHS ester is synthesized through a reaction between azidoacetic acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures to meet industrial standards .

化学反应分析

Types of Reactions

Azidoacetic acid NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Click Chemistry Reactions: The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions

Common Reagents and Conditions

Substitution Reactions: Primary amines, pH 7-9, room temperature.

Click Chemistry Reactions: Alkynes or cyclooctynes, copper catalyst (for CuAAC), room temperature

Major Products Formed

Substitution Reactions: Amide bonds with primary amines.

Click Chemistry Reactions: Triazole rings formed through azide-alkyne cycloaddition

科学研究应用

Key Applications

-

Bioconjugation

- Azidoacetic acid NHS ester is primarily used to label primary amines in proteins, peptides, and other biomolecules. The NHS ester reacts with amines at neutral pH (7-9), forming stable amide bonds . This property makes it an effective reagent for attaching azido groups to biomolecules for further functionalization.

-

Click Chemistry

- The azide group allows for chemoselective ligation through copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. This reaction is widely utilized in the synthesis of complex biomolecular structures and in the development of bioconjugates . The ability to form stable linkages without interfering with biological activity is a significant advantage in drug development and protein engineering.

-

Labeling Techniques

- This compound is employed in various labeling techniques, including:

- Drug Development

Data Table of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Labels primary amines in proteins and peptides | Stable amide bond formation |

| Click Chemistry | Enables CuAAC reactions with terminal alkynes | High specificity and efficiency |

| Surface Protein Labeling | Modifies cell surface proteins for tracking | Non-invasive and effective labeling |

| Antibody Labeling | Attaches tags to antibodies for detection | Enhanced sensitivity in assays |

| Drug Development | Serves as a linker in ADCs | Controlled release at target sites |

Case Studies

-

Protein Engineering :

A study demonstrated the use of this compound to modify lysine residues on a therapeutic protein. The resultant bioconjugate exhibited enhanced stability and bioactivity compared to unmodified counterparts, highlighting its utility in drug formulation . -

Fluorescent Labeling :

In another research project, researchers utilized this compound to label antibodies with fluorophores. This approach significantly improved detection limits in fluorescence-based assays, showcasing its effectiveness in diagnostic applications . -

Antibody-Drug Conjugates :

A recent investigation into ADCs illustrated how this compound was employed as a non-cleavable linker. The study reported improved therapeutic efficacy due to precise targeting of cancer cells while minimizing off-target effects .

作用机制

Azidoacetic acid NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The azido group can then participate in click chemistry reactions, enabling the conjugation of various molecules. This dual functionality makes it a powerful tool for bioconjugation and molecular assembly .

相似化合物的比较

Similar Compounds

- 6-Azido-hexanoic acid

- 3-Azido-1-propanamine

- Propargyl-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

Uniqueness

Azidoacetic acid NHS ester is unique due to its combination of an azido group and an N-hydroxysuccinimide ester. This allows it to participate in both substitution and click chemistry reactions, making it more versatile compared to similar compounds that may only have one functional group .

生物活性

Azidoacetic acid NHS ester is a versatile compound utilized in bioconjugation and click chemistry, primarily known for its ability to form stable amide bonds with primary amines. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and research findings.

Overview of this compound

This compound (CAS No. 824426-32-6) is characterized by its azide group and N-hydroxysuccinimide (NHS) moiety connected via a polyethylene glycol (PEG) linker. This structure allows it to react selectively with primary amines under physiological pH conditions (7-9), facilitating the formation of stable amide bonds. The compound is soluble in various organic solvents such as DMSO, DMF, and THF, and is typically stored at -20°C .

| Property | Value |

|---|---|

| Molecular Weight | 198.14 g/mol |

| Chemical Formula | C6H6N4O4 |

| Purity | >95% (HPLC) |

| Solubility | DMSO, DMF, DCM, THF |

| Appearance | White crystalline |

The biological activity of this compound is primarily attributed to two key reactions:

- Formation of Amide Bonds : The NHS ester reacts with primary amines to form stable amide bonds. This reaction is crucial for labeling and modifying biomolecules for various applications in biochemical research and drug development .

- Click Chemistry Applications : The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, leading to the formation of stable triazole linkages with terminal alkynes. This property is leveraged in bioconjugation techniques to create complex biomolecular architectures .

Case Study 1: Bioconjugation Techniques

A study demonstrated the successful application of this compound in the bioconjugation of proteins. Researchers utilized this compound to label antibodies with fluorophores, enhancing their detection capabilities in immunoassays. The resulting conjugates exhibited improved stability and functionality compared to those formed using traditional methods .

Case Study 2: Drug Delivery Systems

In another investigation, this compound was employed to create drug delivery systems that utilize click chemistry for targeted therapy. By conjugating therapeutic agents to targeting ligands via this linker, researchers achieved enhanced specificity and reduced off-target effects in cellular models .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other common bioconjugation linkers is provided below:

| Compound | Type | Reactivity | Stability |

|---|---|---|---|

| This compound | Non-cleavable | Primary amines | High |

| Maleimide Derivatives | Cleavable | Thiols | Moderate |

| Bromoacetamide | Non-cleavable | Primary amines | Low |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENNDBOWHRZLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731335 | |

| Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824426-32-6 | |

| Record name | 1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dioxopyrrolidin-1-yl 2-azidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。